molecular formula C24H28N4O5S2 B2826665 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 921093-71-2

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2826665
CAS No.: 921093-71-2
M. Wt: 516.63
InChI Key: RLOSMQOAJUMMBY-UHFFFAOYSA-N
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Description

N-(5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide (CAS 921093-71-2) is a synthetic organic compound with a molecular formula of C 24 H 28 N 4 O 5 S 2 and a molecular weight of 516.6 g/mol . This complex molecule features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked to a 3,4,5-triethoxybenzamide moiety via a thioether bridge with a benzylaminocarbonyl group. Compounds containing the 1,3,4-thiadiazole nucleus are the subject of extensive research due to their significant pharmacological potential . Specifically, derivatives of this heterocycle demonstrate notable anticancer properties . The mechanism of action for such compounds is multi-faceted and may involve the inhibition of key enzymes crucial for cancer cell survival and proliferation. Research on analogous structures has shown potential for inhibiting enzymes like 15-lipoxygenase (15-LOX-1) , an enzyme whose role in the pathogenesis of cancers such as colorectal, skin, pancreatic, and renal has been confirmed . Other studies suggest that some 1,3,4-thiadiazole derivatives act as potent inhibitors of dihydrofolate reductase (DHFR) , a classic target for anticancer and antimicrobial agents, with molecular docking studies indicating strong binding interactions with the enzyme's active site . The structural features of this compound, including the lipophilic triethoxybenzene ring, may enhance its ability to penetrate cellular membranes and interact with hydrophobic pockets in biological targets. This product is intended for non-human research applications exclusively. It is suited for in vitro investigations in chemical biology, medicinal chemistry, and early-stage drug discovery. Potential applications include use as a building block in synthetic chemistry, a reference standard in analytical studies, or a lead compound for screening against various biological targets, particularly in oncology research. Researchers are advised that this product is not for diagnostic or therapeutic use and should handle it with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S2/c1-4-31-18-12-17(13-19(32-5-2)21(18)33-6-3)22(30)26-23-27-28-24(35-23)34-15-20(29)25-14-16-10-8-7-9-11-16/h7-13H,4-6,14-15H2,1-3H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOSMQOAJUMMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a complex compound that belongs to the thiadiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound suggest multiple mechanisms of action, which are explored in various studies.

Antitumor Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can inhibit key protein kinases involved in cancer progression. One such study highlighted a related compound that inhibited the Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM, demonstrating selective activity against K562 chronic myelogenous leukemia cells . This suggests that this compound may have similar or enhanced antitumor properties due to its structural components.

Antimicrobial Properties

The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Compounds containing this scaffold have been reported to exhibit activity against a range of bacteria and fungi. For example, derivatives with modifications at the C-5 position of the thiadiazole ring have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria . The potential for this compound to function as an antimicrobial agent is supported by these findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors critical for tumor growth or microbial survival.
  • Receptor Binding : Its structural components allow for effective binding to biological targets through hydrogen bonding and hydrophobic interactions.
  • Synergistic Effects : The combination of thiadiazole with other functional groups may lead to enhanced efficacy through synergistic mechanisms .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50/Activity LevelTarget Organism/Cell Line
AntitumorN-(5-Nitrothiazol-2-yl) derivatives7.4 µM (Bcr-Abl)K562 Cells
AntimicrobialVarious 1,3,4-thiadiazole derivativesMIC = 32.6 µg/mLE. coli, S. aureus
CytotoxicityThiadiazole derivativesVariable (micromolar range)Multiple Cancer Cell Lines

Case Study: Thiadiazole Derivatives in Cancer Research

A study focused on synthesizing novel thiadiazole derivatives revealed promising results in inhibiting cancer cell proliferation. These compounds were evaluated against multiple human cancer cell lines and demonstrated varying degrees of cytotoxicity. The findings indicated that structural modifications significantly influenced their biological activity .

Future Directions

Further research is warranted to explore the pharmacological potential of this compound through:

  • Molecular Docking Studies : To elucidate binding affinities and interactions with specific targets.
  • In Vivo Studies : To assess therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced biological activity and reduced toxicity.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The compound shares core structural features with 1,3,4-thiadiazole derivatives reported in , such as:

  • Thiadiazole core : Common to all analogues.
  • Substituents at position 5: The target compound’s 2-(benzylamino)-2-oxoethylthio group contrasts with simpler alkyl/arylthio groups (e.g., benzylthio in compound 5h or methylthio in 5f ).
  • Substituents at position 2: The 3,4,5-triethoxybenzamide group is more complex than phenoxyacetamide or methoxybenzamide moieties in –7.
Table 1: Physical Properties of Selected Thiadiazole Derivatives
Compound ID/Name Substituent at Position 5 Substituent at Position 2 Yield (%) Melting Point (°C) Source
Target Compound 2-(Benzylamino)-2-oxoethylthio 3,4,5-Triethoxybenzamide N/A N/A -
5h Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 88 133–135
5j 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 82 138–140
4y Ethylthio + p-tolylamino-thiadiazole Acetamide N/A N/A
7a–7l 2-(Piperidin-1-yl)ethylthio Benzamide N/A N/A

Key Observations :

  • Higher substituent complexity (e.g., triethoxybenzamide) may increase molecular weight and lipophilicity compared to simpler acetamide/phenoxy groups .
  • Benzylthio derivatives (e.g., 5h, 5j) exhibit yields >80% and melting points ~130–140°C, suggesting stable crystalline forms .
Anticancer Potential
  • Compound 4y (): Displays potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 mmol/L) and A549 (IC₅₀ = 0.034 mmol/L) cells. The p-tolylamino-thiadiazole and ethylthio groups likely enhance DNA intercalation or enzyme inhibition .
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl) derivatives (): Benzamide-linked compounds (7a–7l) were synthesized for acetylcholinesterase inhibition, highlighting the role of aromatic substituents in targeting enzymes .

Inference for Target Compound: The 3,4,5-triethoxybenzamide group may improve binding to hydrophobic enzyme pockets (e.g., aromatase or kinases), while the 2-(benzylamino)-2-oxoethylthio chain could facilitate cell membrane penetration. However, the lack of electron-withdrawing groups (e.g., chloro in 5j ) might reduce electrophilic reactivity compared to halogenated analogues.

Q & A

Basic: What are the critical steps in synthesizing N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide?

Methodological Answer:
The synthesis typically involves:

  • Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring .
  • Thioether Linkage : Reaction of the thiadiazole intermediate with 2-(benzylamino)-2-oxoethyl chloride or bromide under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 60–80°C) to introduce the thioether bridge .
  • Benzamide Coupling : Use of coupling reagents (e.g., EDCI, HOBt) to attach 3,4,5-triethoxybenzoyl chloride to the thiadiazole-thioether intermediate .
    Key Optimization Factors :
  • Temperature control (40–80°C) to prevent decomposition of the thiadiazole ring .
  • Solvent choice (e.g., DMF for polar intermediates, chloroform for final coupling) to enhance reaction efficiency .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : TLC (silica gel, chloroform:acetone 3:1) to monitor reaction progress and assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify benzylamino protons (δ 7.2–7.5 ppm), triethoxybenzamide aromatic signals (δ 6.8–7.1 ppm), and thiadiazole ring carbons (δ 150–160 ppm) .
    • IR : Confirm amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to validate the molecular ion peak (e.g., m/z = ~620 for [M+H]⁺) .

Advanced: How do electronic effects of substituents (e.g., triethoxy vs. trimethoxy) influence the compound’s reactivity in biological assays?

Methodological Answer:

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and bioavailability but may reduce electrophilicity at the thiadiazole sulfur, potentially lowering interaction with cysteine residues in target enzymes .
  • Steric Effects : Bulky triethoxy groups on the benzamide moiety may hinder binding to hydrophobic pockets in proteins compared to smaller substituents (e.g., -Cl or -CF₃) .
  • Case Study : Analogous compounds with trifluoromethyl groups showed 2–3× higher binding affinity to kinase targets than methoxy derivatives, likely due to enhanced hydrophobic interactions .

Advanced: How should researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for passage number variations .
    • Normalize solvent concentrations (e.g., DMSO ≤0.1%) to avoid solvent-induced artifacts .
  • Data Interpretation :
    • Compare logP values: Higher lipophilicity (e.g., logP >3) correlates with membrane permeability but may reduce aqueous solubility, skewing IC₅₀ results .
    • Validate target engagement via orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic inhibition) .

Advanced: What computational strategies are effective for predicting target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Focus on the thiadiazole-thioether region as a potential hydrogen bond acceptor .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA < -40 kcal/mol) .
  • SAR Analysis : Compare with analogs (e.g., N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) to identify critical pharmacophores .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiadiazole ring .
  • Solubility : Lyophilize and store as a solid; reconstitute in DMSO for biological assays (avoid aqueous buffers with pH >8 to prevent hydrolysis) .

Advanced: How can researchers optimize synthetic yield when scaling up production?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time by 50% (e.g., 30 minutes at 100°C vs. 6 hours conventional heating) while maintaining >85% yield .
  • Flow Chemistry : Implement continuous flow systems for thioether coupling steps to improve mixing and heat transfer, achieving >90% conversion .
  • Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane:EtOAc gradient) for >95% purity .

Advanced: What structural analogs of this compound show promise in overcoming drug resistance mechanisms?

Methodological Answer:

  • Resistance-Breaking Modifications :
    • N-Methylation of Benzamide : Reduces efflux pump recognition (e.g., P-gp) in MDR cancer cell lines .
    • Halogen Substitution : Fluorine at the benzylamino position enhances metabolic stability in hepatic microsomal assays (t½ >120 mins vs. 45 mins for parent compound) .
  • Case Study : Analog N-(5-((2-(4-fluorobenzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide showed 4× lower IC₅₀ in resistant leukemia cells .

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